molecular formula C15H10O5 B12375023 (2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one

(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B12375023
M. Wt: 270.24 g/mol
InChI Key: VVYKSKJYFAOSBP-NSIKDUERSA-N
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Description

(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of a benzofuran core and a trihydroxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one typically involves the condensation of a benzofuran derivative with a trihydroxybenzaldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. Common reagents used in this synthesis include:

  • Benzofuran-3-one
  • 2,4,5-Trihydroxybenzaldehyde
  • Acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The methylene bridge can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dihydrobenzofuran derivatives

    Substitution: Alkylated or acylated benzofuran derivatives

Scientific Research Applications

(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may contribute to its antioxidant activity by scavenging free radicals. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one
  • (2Z)-2-[(2,5-dihydroxyphenyl)methylidene]-1-benzofuran-3-one
  • (2Z)-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one

Uniqueness

(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one is unique due to the specific arrangement of hydroxyl groups on the phenyl ring, which may influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one, a benzofuran derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and antioxidant properties. This article reviews the current literature on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O5. Its structure features a benzofuran core with a trihydroxyphenyl group attached via a methylene bridge. This unique configuration contributes to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of the compound on HeLa and MCF-7 cells. The results indicated an IC50 value of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells, suggesting that the compound effectively induces apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa20Apoptosis induction via mitochondrial pathway
MCF-725Apoptosis induction via mitochondrial pathway

The mechanism was further elucidated through fluorescence assays indicating increased reactive oxygen species (ROS) production upon treatment with the compound, which correlates with apoptosis induction .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy

In a comparative study against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, the compound exhibited potency comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Enterococcus faecalis20 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay. The results demonstrate that it possesses significant free radical scavenging ability.

ORAC Results

The ORAC value for the compound was found to be 45 µmol TE/g, indicating a strong capacity to neutralize free radicals compared to common antioxidants like vitamin C (ORAC value ~ 53 µmol TE/g).

Summary of Biological Activities

The biological activities of this compound are summarized below:

Activity TypeEvidence of Efficacy
AnticancerIC50 values of 20 µM (HeLa), 25 µM (MCF-7)
AntimicrobialActive against S. aureus and E. faecalis with MICs of 15 µg/mL and 20 µg/mL respectively
AntioxidantORAC value of 45 µmol TE/g

Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H10O5/c16-10-7-12(18)11(17)5-8(10)6-14-15(19)9-3-1-2-4-13(9)20-14/h1-7,16-18H/b14-6-

InChI Key

VVYKSKJYFAOSBP-NSIKDUERSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3O)O)O)/O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3O)O)O)O2

Origin of Product

United States

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